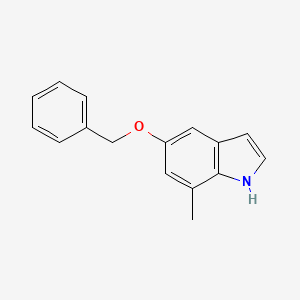

5-(Benzyloxy)-7-methyl-1H-indole

Vue d'ensemble

Description

5-(Benzyloxy)-7-methyl-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group at the 5-position and a methyl group at the 7-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-7-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-7-methyl-1H-indole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-(Benzyloxy)-7-methyl-1H-indole can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the indole ring or the benzyloxy group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Chemistry: 5-(Benzyloxy)-7-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction with proteins provide insights into its mechanism of action.

Comparaison Avec Des Composés Similaires

5-Benzyloxyindole: Similar structure but lacks the methyl group at the 7-position.

7-Methylindole: Lacks the benzyloxy group at the 5-position.

5-Benzyloxy-1H-indole: Similar structure but lacks the methyl group at the 7-position.

Uniqueness: 5-(Benzyloxy)-7-methyl-1H-indole is unique due to the presence of both the benzyloxy group at the 5-position and the methyl group at the 7-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

5-(Benzyloxy)-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C16H15NO and a molecular weight of 237.30 g/mol, this compound comprises a benzyloxy group at the 5-position and a methyl group at the 7-position of the indole ring. Research indicates that these structural elements contribute to its interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxy group enhances binding affinity to certain molecular targets, which can modulate their activity. This modulation can lead to various physiological effects, including potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on key enzymes. For instance, in vitro assays have demonstrated that derivatives of indole, including this compound, exhibit moderate to strong inhibition against tyrosinase, an enzyme involved in melanin biosynthesis. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM, with specific derivatives showing superior potency compared to established inhibitors like kojic acid .

Binding Affinity and Structural Analysis

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and target proteins. These studies revealed that the compound possesses favorable binding scores, indicating high affinity for its targets . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indole scaffold can significantly enhance biological activity.

Case Studies

Case Study: Tyrosinase Inhibition

A study investigated the inhibition of tyrosinase by various indole derivatives, including this compound. The results indicated that this compound not only inhibited tyrosinase effectively but also exhibited lower toxicity compared to other known inhibitors. This finding is particularly relevant for applications in cosmetic formulations aimed at reducing hyperpigmentation.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 24.16 ± 0.38 | Moderate inhibitor |

| Kojic Acid | 18.30 ± 0.41 | Standard inhibitor |

| Nitro-substituted Derivative | 15.26 ± 0.30 | Superior potency |

Cellular Effects

In cellular models, this compound has been shown to influence cell signaling pathways and gene expression related to metabolic processes. Its effects vary with dosage; lower concentrations tend to promote beneficial metabolic activities, while higher concentrations may induce cytotoxicity.

The synthesis of this compound can be achieved through several methods involving the functionalization of indole derivatives. The presence of both the benzyloxy and methyl groups allows for versatile chemical reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Pathways

- Direct Alkylation : Indoles can be alkylated at the nitrogen atom followed by etherification with benzyl alcohol.

- Functional Group Modifications : Subsequent reactions can introduce additional functional groups to enhance biological activity.

Propriétés

IUPAC Name |

7-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXGEFUVJSBEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646684 | |

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-65-8 | |

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.